Home > Products > Screening Compounds P95189 > 1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide - 946245-17-6

1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-2796076
CAS Number: 946245-17-6
Molecular Formula: C20H14F4N2O2
Molecular Weight: 390.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

    Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. [] It exhibits complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. [] Due to its in vivo efficacy, favorable pharmacokinetic profile, and preclinical safety, BMS-777607 (compound 10 in the cited study) has advanced into phase I clinical trials. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

    Compound Description: This compound is a novel crystalline form (Form A) of a tosylate salt of a previously disclosed neutrophil elastase inhibitor. [] This form exhibits improved physical properties compared to the free base. [] This compound is under development by AstraZeneca as a potential elastase inhibitor. []

    Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog undergoing phase III clinical trials for treating metastatic prostate cancer. [] The compound shows anti-tumor activity via the inhibition of tumor angiogenesis in human and rodent tumors. [] Studies suggest tasquinimod's antitumor effect involves up-regulating TSP1 and inhibiting the "angiogenic switch". []

    Compound Description: This compound is highlighted as a potential therapeutic agent. [, ]

    Compound Description: This compound is a component of a pharmaceutical composition. []

    Compound Description: These are a series of tautomeric compounds synthesized using microwave-assisted chemistry. [] The structure of these compounds was confirmed by FT-IR, NMR, UV, and MS techniques. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

    Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3, a kinase involved in necroptosis. [] This compound was identified through mechanistic studies and its binding mode was confirmed by protein crystallography. []

N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-A)

    Compound Description: BMS-A is a drug candidate associated with dose- and time-dependent vacuolar degeneration and necrosis of the adrenal cortex in rats. [] Research suggests this toxicity is due to CYP11A1-mediated bioactivation, leading to a reactive species formation, covalent binding to proteins, and ultimately, adrenal toxicity. []

Properties

CAS Number

946245-17-6

Product Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C20H14F4N2O2

Molecular Weight

390.338

InChI

InChI=1S/C20H14F4N2O2/c21-15-4-1-3-13(11-15)12-26-10-2-5-17(19(26)28)18(27)25-16-8-6-14(7-9-16)20(22,23)24/h1-11H,12H2,(H,25,27)

InChI Key

MKTIDXJUTBRVBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.